Uracil, 1-(p-chlorobenzyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-(p-chlorobenzyl)-5-fluoro- is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a p-chlorobenzyl group at the 1-position and a fluorine atom at the 5-position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(p-chlorobenzyl)-5-fluoro- typically involves the reaction of p-chlorobenzyl chloride with 5-fluorouracil in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the chlorine atom of the p-chlorobenzyl chloride is replaced by the nitrogen atom of the uracil ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-(p-chlorobenzyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Uracil, 1-(p-chlorobenzyl)-5-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uracil, 1-(p-chlorobenzyl)-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar structure but lacking the p-chlorobenzyl group.
1-Benzyluracil: Similar structure but without the fluorine atom at the 5-position.
6-Benzyluracil: Another uracil derivative with a benzyl group at the 6-position.
Uniqueness
Uracil, 1-(p-chlorobenzyl)-5-fluoro- is unique due to the presence of both the p-chlorobenzyl group and the fluorine atom, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and provide opportunities for further research and development .
Properties
CAS No. |
85093-33-0 |
---|---|
Molecular Formula |
C11H8ClFN2O2 |
Molecular Weight |
254.64 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8ClFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17) |
InChI Key |
FWLNZTGNVCRKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.